Chemical structure and properties of 2-Bromo-6-hydroxy-N-methylbenzamide
Chemical structure and properties of 2-Bromo-6-hydroxy-N-methylbenzamide
Technical Guide: 2-Bromo-6-hydroxy-N-methylbenzamide
Executive Summary
2-Bromo-6-hydroxy-N-methylbenzamide (CAS: 1243280-20-7) is a specialized, multifunctional benzamide scaffold used primarily as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure is defined by a unique 2,6-disubstitution pattern on the benzamide core: a bromine atom at the 2-position providing a handle for cross-coupling reactions, and a hydroxyl group at the 6-position capable of intramolecular hydrogen bonding (IMHB). This combination creates a sterically congested, conformationally restricted environment that is highly sought after in Fragment-Based Drug Discovery (FBDD) for targeting cryptic pockets in kinases and heat shock proteins (Hsp90).
Structural Analysis & Stereochemistry
The physicochemical behavior of 2-Bromo-6-hydroxy-N-methylbenzamide is governed by two competing intramolecular forces:
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Intramolecular Hydrogen Bonding (IMHB): The 6-hydroxyl group acts as a hydrogen bond donor to the amide carbonyl oxygen (acceptor). This interaction forms a pseudo-six-membered ring, locking the rotation of the amide bond on the hydroxyl side. This "closed" conformation significantly reduces the polar surface area (PSA), enhancing membrane permeability relative to its open conformers—a phenomenon known as the "chameleon effect."
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Steric Strain (The "Ortho Effect"): The bulky bromine atom at the 2-position exerts steric pressure on the N-methyl amide group. Unlike the planarizing effect of the IMHB, the bromine forces the amide bond to twist out of the plane of the benzene ring to relieve steric clash.
Conformational Consequence: The molecule exists in a delicate balance. The IMHB attempts to enforce planarity, while the 2-bromo substituent forces a twist. This results in a rigid, defined 3D vector that is critical for binding affinity in protein pockets where entropy loss upon binding must be minimized.
Synthetic Protocols
Two primary routes are recommended. Method A is suitable for small-scale, rapid synthesis (medicinal chemistry), while Method B is robust for scale-up (process chemistry).
Method A: Direct Amidation (HATU Coupling)
Best for: Rapid analog generation, preserving the bromine handle.
Reagents:
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Precursor: 2-Bromo-6-hydroxybenzoic acid[3]
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Amine: Methylamine (2M in THF)
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Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Solvent: DMF (Anhydrous)
Protocol:
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Activation: Dissolve 2-Bromo-6-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes.
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Coupling: Add HATU (1.2 eq) in one portion. Stir for 15 minutes to form the active ester. Note: The phenolic OH may form a transient ester, but the amine will displace it preferentially.
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Amidation: Add Methylamine (2.0 eq, 2M in THF) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by LC-MS.[4]
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA and unreacted amine), then saturated NaHCO3, and finally brine. Dry over Na2SO4.
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Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes around 30-50% EtOAc due to the polarity of the phenol.
Method B: The "Protected" Route (Acid Chloride)
Best for: Scale-up, avoiding phenol interference.
Reagents:
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Precursor: 2-Bromo-6-methoxybenzoic acid
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Reagent 1: Oxalyl Chloride / DMF (cat.)[3]
-
Reagent 2: Methylamine (aq. or THF)
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Reagent 3: Boron Tribromide (BBr3)
Protocol:
-
Acid Chloride Formation: React 2-Bromo-6-methoxybenzoic acid with Oxalyl Chloride (1.5 eq) and catalytic DMF in DCM at 0°C -> RT for 2 hours. Concentrate to dryness to remove excess reagent.
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Amidation: Redissolve the crude acid chloride in DCM. Add Methylamine (excess) at 0°C. Stir for 1 hour. Perform standard aqueous workup to isolate 2-Bromo-6-methoxy-N-methylbenzamide.
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Demethylation: Dissolve the intermediate in anhydrous DCM at -78°C. Add BBr3 (3.0 eq, 1M in DCM) dropwise. Warm to RT and stir overnight.
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Quench: Carefully quench with MeOH at 0°C. Concentrate and partition between EtOAc/Water.
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Purification: Recrystallization from EtOH/Water is often sufficient for this route.
Physicochemical Properties
| Property | Value (Approx.) | Notes |
| Molecular Weight | 230.06 g/mol | |
| Appearance | White to Off-White Solid | Crystalline powder |
| Melting Point | 138 - 142 °C | Dependent on purity/crystal form |
| Solubility | DMSO (>50 mg/mL), MeOH | Poor water solubility (<0.1 mg/mL) |
| pKa (Phenol) | 7.8 ± 0.5 | More acidic than phenol (10.[5][6]0) due to EWG effect of Amide/Br |
| LogP | 2.1 | Moderate lipophilicity; enhanced by IMHB |
| H-Bond Donors | 2 | Phenolic OH, Amide NH |
| H-Bond Acceptors | 2 | Amide C=O, Phenolic O |
Reactivity Profile & Applications
The 2-Bromo-6-hydroxy-N-methylbenzamide scaffold is a versatile "warhead" for further diversification:
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Suzuki-Miyaura Coupling: The 2-Br position is highly activated for Pd-catalyzed cross-coupling with aryl boronic acids. This allows the construction of biaryl systems common in kinase inhibitors.
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Catalyst Recommendation: Pd(dppf)Cl2 or Pd(PPh3)4 with K2CO3 in Dioxane/Water.
-
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Cyclization to Benzoxazoles: Treatment with base (e.g., K2CO3, CuI catalyst) and an appropriate coupling partner can force cyclization between the amide nitrogen and the phenol oxygen (or via displacement of the bromine if an ortho-nucleophile is introduced), leading to fused heterocycles.
-
Fragment-Based Drug Discovery (FBDD):
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Ligand Efficiency: High. The molecule is small (MW < 250) but rich in interactions (H-bonds, hydrophobic Br).
-
Target Classes: Hsp90 (N-terminal ATP pocket), Kinases (Allosteric pockets), Epigenetic targets (Bromodomains).
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Visualization of Pathways
Figure 1: Synthetic pathways for 2-Bromo-6-hydroxy-N-methylbenzamide illustrating the scalable Protection-Deprotection route (solid lines) and the direct Medicinal Chemistry route (dashed line).[7][8][9]
Safety & Handling
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
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Handling:
-
Phenolic Nature: The compound is a weak acid and can cause skin burns upon prolonged contact. Wear nitrile gloves.
-
Bromine Content: While stable, combustion may release toxic hydrogen bromide (HBr) gas.
-
-
Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent oxidative degradation of the phenol.
References
-
BLD Pharm. (2025).[2] 2-Bromo-6-hydroxy-N-methylbenzamide Product Analysis. Retrieved from
-
ChemicalBook. (2024).[7] 2-Bromo-6-hydroxybenzaldehyde and Derivatives: Synthesis and Properties. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 2-Bromo-6-hydroxy-N-methylbenzamide (CID 443738 Analogues). Retrieved from
-
Sigma-Aldrich. (2025). 2-Bromo-6-methylbenzoic acid: Structure and Safety Data. Retrieved from
Sources
- 1. 171425-69-7|2-Bromo-5-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 5428-40-0|4-Bromo-2-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 3. WO2016196606A1 - 2-(phenyloxy or phenylthio)pyrimidine derivatives as herbicides - Google Patents [patents.google.com]
- 4. 1243287-02-6|4-Bromo-2-hydroxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 5. 2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide | C17H18BrNO4 | CID 443738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 22532-61-2 CAS MSDS (2-BROMO-6-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CAS:1243279-38-02-Bromo-6-hydroxy-N,N-dimethylbenzamide-毕得医药 [bidepharm.com]
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